molecular formula C18H29N3O2 B11171426 4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide

4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide

Cat. No.: B11171426
M. Wt: 319.4 g/mol
InChI Key: XNDYAFHCFFYWSJ-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a butanoylamino group and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Butanoylamino Group: The butanoylamino group can be introduced via an acylation reaction using butanoyl chloride and an appropriate amine.

    Attachment of the Diethylamino Propyl Chain: The diethylamino propyl chain can be attached through a nucleophilic substitution reaction involving a suitable alkyl halide and a diethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-[3-(diethylamino)propyl]benzamide
  • 4-(butanoylamino)-N-[3-(methylamino)propyl]benzamide
  • 4-(butanoylamino)-N-[3-(diethylamino)ethyl]benzamide

Uniqueness

4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butanoylamino group and a diethylamino propyl chain differentiates it from other benzamide derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide

InChI

InChI=1S/C18H29N3O2/c1-4-8-17(22)20-16-11-9-15(10-12-16)18(23)19-13-7-14-21(5-2)6-3/h9-12H,4-8,13-14H2,1-3H3,(H,19,23)(H,20,22)

InChI Key

XNDYAFHCFFYWSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN(CC)CC

Origin of Product

United States

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